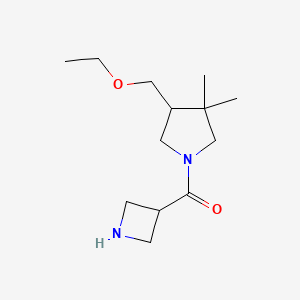

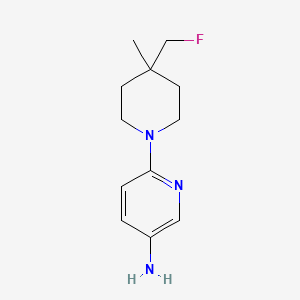

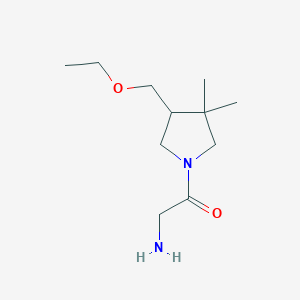

![molecular formula C9H14ClNO2 B1491185 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2098102-53-3](/img/structure/B1491185.png)

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Overview

Description

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, also known as 6-Chloro-3-hydroxyazabicyclo[3.1.1]heptan-2-one (CHABH), is a novel organic compound synthesized from a variety of organic and inorganic starting materials. It is a colorless, crystalline solid, with a melting point of approximately 160°C. CHABH has received increasing attention in recent years due to its potential applications in the fields of pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Conversion to Azabicycloheptanes

The synthesis of azabicycloheptanes, including analogues and derivatives related to "2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one," is a focal point in chemical research due to their potential applications in medicinal chemistry and material science. For instance, the facile route to 6-substituted 2-azabicyclo[2.2.1]heptanes showcases innovative synthetic methodologies, utilizing novel tricyclic systems and key intermediates prepared through oxidation and reaction processes (Portoghese & Sepp, 1973). These compounds are of interest due to their structural similarity to natural products and potential pharmacological activities.

Catalytic Applications in Oxidation Reactions

The exploration of hydroxylamines derived from azabicycloheptanes as catalysts for alcohol oxidation using molecular oxygen highlights the potential of these compounds in green chemistry (Toda et al., 2023). This research points to the innovative use of such structures in facilitating environmentally friendly chemical transformations, which could have broad implications for industrial applications.

Development of Nonchiral Pipecolic Acid Analogues

The synthesis of conformationally restricted nonchiral pipecolic acid analogues demonstrates the versatility of azabicyclo[3.1.1]heptane derivatives in the development of novel compounds with potential biological activities (Radchenko et al., 2009). These synthetic schemes provide a foundation for the creation of new drugs and biochemical tools.

Enantiopure Analogues of 3-Hydroxyproline

The synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, as analogues of 3-hydroxyproline, underscores the significance of these compounds in the development of new pharmaceuticals (Avenoza et al., 2002). The detailed synthetic route provides valuable insights for researchers looking to develop novel therapeutics.

Aminohydroxylations and Reductive Heck Couplings

The studies on aminohydroxylations and reductive Heck couplings of azabicycloheptene derivatives further illustrate the chemical versatility and potential applications of these compounds in synthetic organic chemistry (Allemann & Vogel, 1991; Cox & Malpass, 1999). These processes enable the creation of complex molecular architectures, which could be pivotal in the discovery of new drugs and materials.

properties

IUPAC Name |

2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-5(10)9(13)11-3-6-2-7(4-11)8(6)12/h5-8,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIDPSXNSNEXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2CC(C1)C2O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

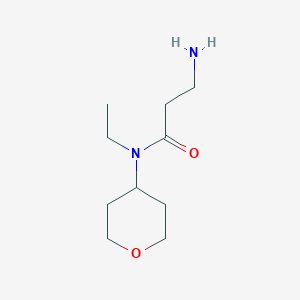

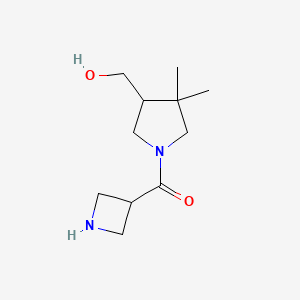

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)

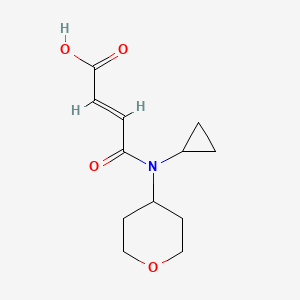

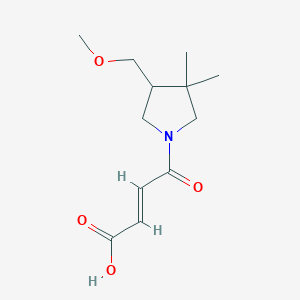

![Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B1491113.png)

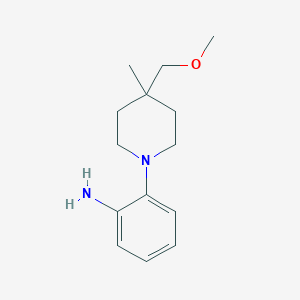

![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)

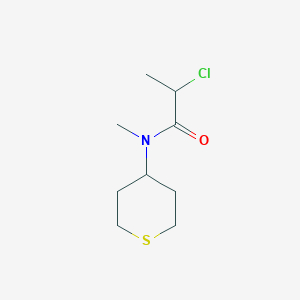

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid](/img/structure/B1491115.png)

![4-(Ethoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1491124.png)